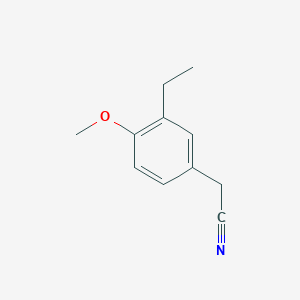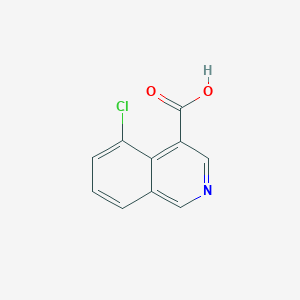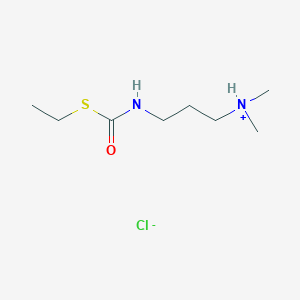![molecular formula C16H15N3O B8629495 [4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine
Vue d'ensemble
Description
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine is a compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a suitable solvent and base. One common method involves the use of 1-pentanol as the solvent and sodium carbonate as the base . The reaction proceeds through nucleophilic substitution, where the phenylhydrazine attacks the chloroquinoline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenylhydrazine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the phenylhydrazine group.
2-Chloroquinoline: A precursor in the synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine.
Phenylhydrazine: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylhydrazine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other quinoline derivatives .
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C16H15N3O/c17-19-13-7-9-15(10-8-13)20-11-14-6-5-12-3-1-2-4-16(12)18-14/h1-10,19H,11,17H2 |
Clé InChI |
LBLWJCOOLUGHGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)NN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-{[(2-amino-1,3-thiazol-4-YL)methyl]sulfanyl}propanoate](/img/structure/B8629413.png)










![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)


